4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)-2-phenyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c23-18-7-9-19(10-8-18)31(27,28)22-21(24-11-4-12-26-13-15-29-16-14-26)30-20(25-22)17-5-2-1-3-6-17/h1-3,5-10,24H,4,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHCJGQMIOSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzene Group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base.
Incorporation of the Morpholine Group: This step may involve nucleophilic substitution reactions with morpholine.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The sulfonamide moiety has been linked to the inhibition of carbonic anhydrases, which play a role in tumor growth and metastasis. For example, derivatives of sulfonamides have shown effectiveness against breast cancer cells by inducing apoptosis through various signaling pathways .
Antimicrobial Properties
The incorporation of morpholine groups has been associated with enhanced antimicrobial activity. Research suggests that compounds featuring morpholine can disrupt bacterial cell membranes, leading to increased permeability and cell death. This makes the compound a candidate for developing new antibiotics, particularly against resistant strains of bacteria .
Enzyme Inhibition
The oxazole ring in the compound is known for its ability to interact with various enzymes. Studies have demonstrated that oxazole derivatives can act as inhibitors for certain kinases involved in cancer progression. This property could be exploited to design targeted therapies that inhibit specific cancer-related pathways .
Case Study 1: Anticancer Screening
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxazole-based compounds and evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds similar to 4-(4-fluorobenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine showed promising results in inhibiting cell proliferation in breast and lung cancer models .
Case Study 2: Antimicrobial Testing
A comparative study on the antimicrobial efficacy of morpholine-containing compounds demonstrated that the tested compound exhibited significant inhibitory effects against Gram-positive bacteria. The mechanism was attributed to the disruption of cell wall synthesis and membrane integrity, highlighting its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE involves its interaction with molecular targets and pathways within biological systems. The specific mechanism would depend on the context of its application, such as its role as an enzyme inhibitor, receptor agonist, or antagonist. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,2,4-Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones share sulfonyl and halophenyl substituents but differ in their heterocyclic core. The 1,2,4-triazole ring exhibits tautomerism (thione-thiol equilibrium), absent in the 1,3-oxazole core of the target compound. This difference impacts stability and reactivity; for instance, IR spectra of triazoles lack C=O bands (~1663–1682 cm⁻¹) but retain C=S vibrations (~1247–1255 cm⁻¹), whereas oxazoles display distinct absorption patterns due to their conjugated system .
Benzimidazole Derivatives ()
Compounds like 1-[4-[3-(morpholin-4-yl)propoxy]benzenesulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole feature a benzimidazole core with sulfonamide and morpholinylpropyl groups. While both compounds share sulfonyl and morpholine motifs, the benzimidazole core’s aromaticity and fused ring system may enhance π-π stacking interactions compared to the monocyclic oxazole. Additionally, the sulfinyl group in benzimidazoles introduces chirality, a feature absent in the target compound .
Substituent Modifications
Sulfonamide vs. Sulfonyl Groups ()
The compound N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (C19H18ClFN4O2S2) contains a sulfonamide (-SO₂NH-) linkage instead of a sulfonyl (-SO₂-) group. The target compound’s morpholinylpropyl chain may offer superior solubility compared to the allyl and chlorophenyl substituents in this analog .
Fluorophenyl vs. Pyridinyl Substituents ()
N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine shares the oxazole core but replaces the fluorobenzenesulfonyl group with an ethylsulfonyl moiety and introduces a pyridinylphenyl substituent. The ethylsulfonyl group reduces steric hindrance compared to the bulkier fluorobenzenesulfonyl group, while the pyridine ring introduces basicity, altering pharmacokinetic properties such as membrane permeability .
Pharmacophoric Features
Morpholinylpropyl Side Chain ( and )
The morpholinylpropyl chain in the target compound is analogous to substituents in benzimidazole derivatives (). Morpholine rings enhance aqueous solubility due to their polarity and hydrogen-bonding capacity, a critical advantage over non-polar substituents like allyl groups in .
Structural and Spectral Data Comparison
Biological Activity
The compound 4-(4-fluorobenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine, commonly referred to as MFCD04551421, is a synthetic organic molecule with potential applications in medicinal chemistry. Its structural features include a fluorobenzenesulfonyl group and a morpholine moiety, which suggest possible interactions with biological targets, particularly in cancer therapy and enzyme inhibition.
- Molecular Formula : C19H27FN4O6S
- Molecular Weight : 458.5 g/mol
- CAS Number : 869071-49-8
The compound's structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of MFCD04551421 has primarily focused on its potential as an anticancer agent and its ability to inhibit specific enzymes. The following sections detail the findings from various studies.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong inhibitory activity against solid tumors .
Table 1: Anticancer Activity of Related Compounds
Enzyme Inhibition
The compound's potential as a histone deacetylase (HDAC) inhibitor has been explored. HDACs play a crucial role in cancer progression by regulating gene expression associated with cell cycle and apoptosis. Studies indicate that fluorine substitution in related compounds enhances selectivity for class I HDACs, particularly HDAC3, with IC50 values reaching as low as 95.48 nM .
The mechanism by which MFCD04551421 exerts its biological effects may involve:
- Enzyme Binding : The sulfonyl group may facilitate binding to target enzymes, altering their activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, promoting apoptosis .
Case Study: HDAC Inhibition
In a study involving xenograft models, a structurally related compound demonstrated a tumor growth inhibition (TGI) of 48.89%, comparable to existing treatments like SAHA (48.13% TGI) . This suggests that MFCD04551421 may also possess similar anticancer properties.
Future Research Directions
Further studies are needed to:
- Characterize Molecular Targets : Identifying specific proteins or pathways affected by MFCD04551421.
- Evaluate In Vivo Efficacy : Conduct comprehensive animal studies to assess therapeutic potential and safety.
- Explore Structure-Activity Relationships (SAR) : Investigate how modifications to the compound's structure impact its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-fluorobenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves sequential sulfonylation, oxazole ring formation, and amine coupling. For purity optimization, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) are critical. Intermediate characterization via TLC and HPLC (C18 column, UV detection at 254 nm) ensures stepwise validation . Reaction conditions (e.g., temperature, catalyst selection) for sulfonylation should be tailored to avoid byproducts like unreacted 4-fluorobenzenesulfonyl chloride .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., morpholinylpropyl chain integration at δ ~2.4–3.5 ppm) and sulfonyl group presence (δ ~7.8–8.2 ppm for aromatic protons). Discrepancies in splitting patterns may arise from conformational flexibility; variable-temperature NMR or 2D-COSY can resolve ambiguities .
- FT-IR : Validate sulfonyl (S=O stretch at ~1350–1150 cm) and oxazole C=N (1650–1600 cm) groups. Overlapping peaks (e.g., morpholine C-O-C) require deconvolution software .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at ~500–510 Da). Isotopic patterns distinguish sulfur/fluorine atoms .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer : Use Daphnia magna acute toxicity tests (OECD 202 guideline) to evaluate cytotoxicity. Prepare serial dilutions in DMSO/aqueous buffer (≤0.1% DMSO). LC values <100 ppm suggest significant bioactivity, warranting further cell-line assays (e.g., MTT on cancer cells). Include positive controls (e.g., doxorubicin) and validate solubility via dynamic light scattering .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO) is limited due to the hydrophobic 4-fluorobenzenesulfonyl group. Use co-solvents (PEG-400/water mixtures) or micellar systems (Tween-80). Computational solubility prediction via Hansen solubility parameters or molecular dynamics simulations can guide solvent selection .
Q. How should contradictory data in spectral or biological assays be analyzed?
- Methodological Answer : Apply Guiding Principle 2 of evidence-based inquiry: Cross-reference data with theoretical frameworks (e.g., QSAR models for oxazole derivatives) and replicate experiments under controlled conditions. For spectral conflicts, use alternative techniques (e.g., X-ray crystallography for absolute configuration) or consult computational chemistry tools (DFT for NMR chemical shift prediction) .
Advanced Research Questions
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like kinases or GPCRs, using the morpholinyl group’s hydrogen-bonding capacity as a key parameter. Validate with molecular dynamics (GROMACS) to assess binding stability. DFT calculations (B3LYP/6-31G**) optimize geometry and electronic properties (e.g., Fukui indices for reactivity hotspots) .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodological Answer : Synthesize analogs with variations in:
- Sulfonyl group : Replace 4-fluorophenyl with 4-chloro or 4-methyl to assess electronic effects.
- Morpholinyl chain : Shorten propyl linker or substitute morpholine with piperazine.
Evaluate changes via IC comparisons in enzyme inhibition assays (e.g., COX-2) and correlate with steric/electronic descriptors (Hammett σ, logP) .
Q. What are the metabolic pathways of this compound, and how can metabolites be identified?
- Methodological Answer : Use in vitro microsomal assays (human liver microsomes + NADPH) with LC-MS/MS for metabolite profiling. Phase I metabolites likely involve morpholine ring oxidation (m/z +16) or sulfonyl group hydrolysis. Stable isotope labeling (e.g., -morpholine) aids fragmentation pattern analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
